3-(6-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxohexyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
3-(6-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxohexyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that features a quinazolinone core structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxohexyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperazine moiety: This step involves the reaction of the quinazolinone intermediate with 3-chlorophenylpiperazine under suitable conditions, such as in the presence of a base like potassium carbonate.
Attachment of the morpholino group: This can be done through nucleophilic substitution reactions, where the morpholine is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of phase transfer catalysis (PTC) to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and morpholino moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Biology: The compound can be used in studies to understand its interaction with various biological targets.
Industry: It may find applications in the synthesis of other complex molecules or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 3-(6-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxohexyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: These compounds share some structural similarities and have diverse biological activities.
Aryl piperazines: These compounds are known for their pharmacological properties and are used in various therapeutic applications.
Uniqueness
What sets 3-(6-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxohexyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one apart is its unique combination of functional groups, which may confer distinct biological activities and make it a valuable compound for further research and development.
Properties
Molecular Formula |
C28H34ClN5O3S |
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Molecular Weight |
556.1 g/mol |
IUPAC Name |
3-[6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C28H34ClN5O3S/c29-21-5-4-6-22(19-21)31-11-13-33(14-12-31)26(35)7-2-1-3-10-34-27(36)24-20-23(32-15-17-37-18-16-32)8-9-25(24)30-28(34)38/h4-6,8-9,19-20H,1-3,7,10-18H2,(H,30,38) |
InChI Key |
CYLUOPCKCSXZBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCCCCN3C(=O)C4=C(C=CC(=C4)N5CCOCC5)NC3=S |
Origin of Product |
United States |
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